2-Chloro-4-methylpyridine-3-sulfonyl chloride

Description

Molecular Identity and Classification

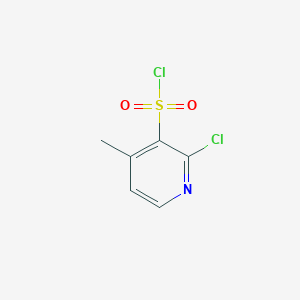

2-Chloro-4-methylpyridine-3-sulfonyl chloride belongs to the heterocyclic organosulfur compound class, specifically categorized as a pyridinesulfonyl chloride derivative. The compound is officially registered under Chemical Abstracts Service number 1208081-91-7 and carries the molecular descriptor MFCD15142814. The molecular formula C₆H₅Cl₂NO₂S indicates the presence of six carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound.

The compound's structural framework consists of a pyridine ring bearing three distinct substituents positioned at specific locations. The chlorine atom occupies the 2-position relative to the nitrogen atom, while a methyl group is attached at the 4-position. The sulfonyl chloride functional group (-SO₂Cl) is positioned at the 3-position, creating a unique substitution pattern that influences the compound's chemical reactivity. The European Chemicals Agency has assigned the compound an EC number for regulatory classification purposes.

Crystallographic Analysis and 3D Conformational Studies

Computational conformational analysis reveals critical structural parameters governing the three-dimensional arrangement of this compound. The compound exhibits a planar pyridine ring system with the sulfonyl chloride group oriented approximately perpendicular to the aromatic plane. Three-dimensional conformational studies indicate that the sulfonyl group adopts a tetrahedral geometry around the sulfur center, with the chlorine atoms positioned to minimize steric interactions.

The molecular geometry demonstrates significant electronic effects arising from the electron-withdrawing nature of both chlorine substituents and the sulfonyl chloride group. Bond length analysis shows characteristic sulfur-oxygen double bond distances consistent with sulfonyl functionality, while the sulfur-chlorine bond exhibits typical single bond characteristics. The compound's rotatable bond count is reported as 1, indicating limited conformational flexibility primarily associated with the sulfonyl chloride group rotation.

Collision cross section predictions provide insights into the compound's three-dimensional structure in different ionization states. The predicted collision cross section values range from 133.7 Ų for the dehydrated molecular ion to 182.4 Ų for the acetate adduct. These measurements demonstrate the compound's compact molecular architecture and relatively small molecular volume.

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the pyridine ring protons and the methyl substituent. The aromatic proton signals appear in the expected downfield region, with coupling patterns consistent with the substitution pattern on the pyridine ring.

The compound's Simplified Molecular Input Line Entry System representation (CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl) provides a standardized structural description for computational analysis. International Chemical Identifier notation (InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3) offers an additional layer of structural verification. The corresponding International Chemical Identifier Key (OXCJAYGONSGGQJ-UHFFFAOYSA-N) serves as a unique molecular identifier for database searches.

Mass spectrometric analysis supports structural assignments through characteristic fragmentation patterns and molecular ion detection. The exact mass of 224.9418050 Da provides precise molecular weight determination for analytical confirmation. Predicted mass-to-charge ratios for various adduct ions facilitate identification in complex mixtures.

Physicochemical Constants and Stability Parameters

The molecular weight of this compound is established as 226.08 grams per mole through computational and experimental methods. Density measurements indicate a value of 1.6 ± 0.1 grams per cubic centimeter for the related 2-chloropyridine-3-sulfonyl chloride analog, suggesting similar physical properties for the methylated derivative. Boiling point estimations place the compound at approximately 324.5 ± 27.0 degrees Celsius at 760 millimeters of mercury pressure.

The compound's lipophilicity, expressed as XLogP3-AA, registers a value of 2.2, indicating moderate hydrophobic character. This parameter suggests favorable membrane permeability characteristics while maintaining adequate aqueous solubility for synthetic applications. The compound exhibits zero hydrogen bond donors and three hydrogen bond acceptors, influencing its intermolecular interaction profile.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 226.08 g/mol | Computational Analysis |

| XLogP3-AA | 2.2 | Computational Prediction |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 3 | Structural Analysis |

| Rotatable Bonds | 1 | Computational Assessment |

| Exact Mass | 224.9418050 Da | Mass Spectrometry |

Storage stability parameters indicate that the compound requires controlled atmospheric conditions, typically maintained at 2-8 degrees Celsius under inert atmosphere. The sulfonyl chloride functional group exhibits sensitivity to moisture, necessitating anhydrous storage conditions. Flash point estimations for related compounds suggest values around 150.1 ± 23.7 degrees Celsius.

Structure-Activity Relationship Analysis

The unique substitution pattern of this compound creates distinctive electronic and steric environments that influence its chemical reactivity. The electron-withdrawing chlorine atom at the 2-position enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions. The methyl group at the 4-position provides electron-donating effects that partially counterbalance the electron-withdrawal from the chlorine substituent.

Comparative analysis with related pyridinesulfonyl chloride derivatives reveals structure-activity relationships governing reactivity patterns. The 6-chloro-4-methylpyridine-3-sulfonyl chloride isomer shares identical molecular formula and similar physicochemical properties but exhibits different reactivity profiles due to altered electronic distributions. The 2-chloro-6-methylpyridine-3-sulfonyl chloride positional isomer demonstrates comparable molecular characteristics while displaying distinct chemical behavior.

The sulfonyl chloride functionality serves as a reactive electrophilic center capable of undergoing nucleophilic substitution reactions with various nucleophiles. Structure-activity studies indicate that the compound's reactivity toward amines, alcohols, and thiols follows predictable patterns based on nucleophile strength and steric considerations. The electron-deficient pyridine ring system enhances the compound's susceptibility to nucleophilic attack at the sulfonyl chloride center.

Mechanistic investigations reveal that the compound functions as an effective sulfonylating agent through covalent bond formation with nucleophilic targets. The molecular architecture facilitates selective reactions at the sulfonyl chloride position while preserving the pyridine ring integrity. These structure-activity relationships establish fundamental principles for predicting chemical behavior and optimizing synthetic applications.

Properties

IUPAC Name |

2-chloro-4-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCJAYGONSGGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253114 | |

| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-91-7 | |

| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Chlorination of Hydroxypyridine-3-sulfonic Acid Derivatives

One of the most established methods involves converting 4-hydroxypyridine-3-sulfonic acid into the corresponding sulfonyl chloride by chlorination using phosphorus-based reagents and chlorine gas.

- Starting material: 4-hydroxypyridine-3-sulfonic acid (or related hydroxypyridine sulfonic acids).

- Chlorinating agents: Phosphorus pentachloride (PCl5) or a mixture of phosphorus trichloride (PCl3) and phosphorus oxychloride (POCl3).

- Reaction conditions: Heating under reflux at 80-110 °C with controlled chlorine gas introduction.

- Solvents: POCl3 serves as both reagent and solvent; toluene and acetone are used for workup.

- Yield and purity: Nearly quantitative yields (~84%) with high purity (99.7% by HPLC).

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Mix 4-hydroxypyridine-3-sulfonic acid with PCl3 and POCl3 | The acid dissolves in the phosphorus reagents; POCl3 improves solubility. |

| 2 | Heat to ~80 °C under reflux | Ensures complete reaction. |

| 3 | Introduce chlorine gas slowly over 3-4 hours | Chlorination replaces hydroxyl groups with chlorine atoms on the pyridine ring and sulfonic acid moiety, forming sulfonyl chloride. |

| 4 | Continue stirring at 105-110 °C for 20 hours | Reaction completion and solution clarification. |

| 5 | Cool and distill off excess POCl3 and PCl3 under vacuum | Recovery of reagents and isolation of crude product. |

| 6 | Extract residue with toluene, wash with water and acetone | Purification and removal of impurities. |

| 7 | Treat with aqueous ammonia to form sulfonamide intermediate (optional) | For further downstream applications. |

| 8 | Filter, wash, and dry the product | Final isolation of 2-chloro-4-methylpyridine-3-sulfonyl chloride or related sulfonamide. |

- Chlorine gas introduction rate controls the reaction course.

- Phosphorus oxychloride can be distilled and reused without purification.

- Acetone addition prevents caking and improves phase mixing.

- The process avoids handling solid PCl5, favoring liquid/gaseous reagents for safety and ease.

Reference: EP1048654A2 patent details this process with experimental data showing 84% yield and 99.7% purity, melting point ~153 °C (decomposition) for the sulfonamide derivative.

Synthesis via Diazonium Salt Intermediate and Thionyl Chloride

Another synthetic route involves the preparation of pyridine-3-sulfonyl chloride through diazonium salt intermediates derived from 3-aminopyridine, followed by treatment with thionyl chloride.

- Starting material: 3-aminopyridine.

- Intermediate: Pyridine-3-diazonium fluoborate salt.

- Chlorinating agent: Thionyl chloride (SOCl2) in aqueous medium.

- Catalyst: Cuprous chloride (CuCl).

- Reaction conditions: Low temperature (0-5 °C) for diazotization and chlorosulfonylation.

- Yield: Approximately 90.7% isolated yield.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Diazotization: 3-aminopyridine + dilute HCl + sodium nitrite at 0-5 °C | Formation of diazonium salt. |

| 2 | Add sodium fluoroborate to precipitate diazonium fluoborate salt | Isolate intermediate by filtration and drying. |

| 3 | Add diazonium salt to cooled aqueous solution of thionyl chloride and CuCl | CuCl catalyzes the substitution. |

| 4 | Stir overnight at 0-5 °C | Conversion to pyridine-3-sulfonyl chloride. |

| 5 | Extract with dichloromethane, wash with sodium bicarbonate, water, and brine | Purification steps. |

| 6 | Dry and concentrate to isolate product | Obtain pure sulfonyl chloride. |

- Low temperature prevents decomposition of diazonium salt.

- Cuprous chloride acts as catalyst for smooth substitution.

- The method yields high purity sulfonyl chloride suitable for further transformations.

Reference: CN117700355A patent describes this method with detailed experimental data and NMR characterization confirming product identity.

Reference: Recent publication in Thieme Chemistry Journal (2024) provides extensive optimization data, reaction times, yields, and NMR characterization.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Key Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Chlorination of 4-hydroxypyridine-3-sulfonic acid | 4-hydroxypyridine-3-sulfonic acid | PCl3 + POCl3 + Cl2 gas | Reflux 80-110 °C, controlled Cl2 addition | ~84 | 99.7% (HPLC) | Scalable, high purity, reuse of POCl3 |

| Diazotization and SOCl2 chlorosulfonylation | 3-aminopyridine | Thionyl chloride (SOCl2) + CuCl catalyst | 0-5 °C, overnight reaction | 90.7 | High (NMR confirmed) | Requires low temp, diazonium intermediate |

| One-pot thiourea + NCBSI oxidative chlorosulfonation | Alkyl halide (potentially pyridine halide) | NCBSI + HCl | 0-10 °C, two-step one-pot | 85-97 (for alkyl sulfonyl chlorides) | High | Mild, recyclable reagents, adaptable |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can yield a sulfonate ester.

Scientific Research Applications

Medicinal Chemistry

Antihistamines and Antiarrhythmics :

This compound is primarily utilized in the synthesis of antihistamines and antiarrhythmic agents. These pharmaceuticals are crucial for treating conditions such as allergies and cardiac arrhythmias, respectively. The sulfonyl chloride group enhances the reactivity of the compound, facilitating the formation of complex structures necessary for these therapeutic applications.

Pyrimidine Derivatives :

2-Chloro-4-methylpyridine-3-sulfonyl chloride serves as a reagent in synthesizing pyrimidine derivatives, which have shown promising anti-proliferative activity against specific cancer cell lines, particularly negative breast cancer cells. This application highlights its potential role in developing novel cancer therapies.

Agrochemical Applications

Synthesis of Trifluoromethylpyridines :

In agrochemistry, this compound is employed to synthesize trifluoromethylpyridines, which are integral components of many agrochemical products designed to protect crops from pests. Over 20 new trifluoromethylpyridine-containing agrochemicals have been developed and received ISO common names, demonstrating the compound's significance in agricultural applications.

Specialty Chemicals

This compound is also used in producing various specialty chemicals that find applications across multiple therapeutic segments. These include:

- Anti-ulcerative agents

- Anti-viral medications

- Anti-diabetic drugs

- Anti-malarial treatments

- Anti-thrombotic and anti-retroviral agents

The compound's versatility allows it to contribute to the development of innovative therapeutic solutions across these categories.

Analytical Chemistry

Derivatization Agent :

In analytical chemistry, this compound acts as a derivatization agent to enhance the sensitivity and accuracy of metabolite quantitation during high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). It is particularly useful for analyzing steroidal estrogens and bisphenols in biological samples and beverages, respectively.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar pyridine-sulfonamide compounds:

- Antibacterial Screening : Research has shown that various synthesized derivatives exhibit strong antibacterial properties against pathogenic bacteria, indicating potential applications in treating bacterial infections.

- Enzyme Inhibition Studies : Investigations into enzyme binding interactions suggest that compounds similar to this compound may serve as effective inhibitors for key biological targets such as bovine serum albumin (BSA) .

- Anticancer Mechanisms : Studies on structurally related compounds reveal their ability to interfere with DNA synthesis and cell division processes in cancer cells, underscoring their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpyridine-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in many synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Heterocycle : The pyrimidine core in 2-chloro-6-methylpyrimidine-4-carboxylic acid contains two nitrogen atoms, increasing its electron-deficient character compared to the pyridine derivative. This enhances its reactivity in aromatic electrophilic substitutions .

- Functional Groups : The sulfonyl chloride group in the target compound is highly electrophilic, favoring reactions with amines or alcohols to form sulfonamides or sulfonate esters. In contrast, the carboxylic acid group in the pyrimidine derivative enables condensation reactions (e.g., amide or ester formation) .

Sulfonyl Chloride vs. Carboxylic Acid Reactivity

- This compound :

- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid :

Table 2: Application Comparison

| Application | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |

|---|---|---|

| Pharmaceuticals | Sulfonamide-based drug synthesis | Carboxylic acid-derived prodrugs |

| Agrochemicals | Herbicide intermediates | Metal chelators for micronutrient delivery |

| Material Science | Polymer crosslinking agents | Coordination polymers |

Physicochemical Properties

While explicit data (e.g., melting point, solubility) are unavailable in the provided evidence, inferences can be made:

- Solubility : The sulfonyl chloride’s polarity may enhance solubility in polar aprotic solvents (e.g., DMF), whereas the carboxylic acid’s -COOH group increases water solubility at high pH.

- Stability : The sulfonyl chloride is prone to hydrolysis, necessitating storage under inert conditions, while the carboxylic acid is relatively stable .

Biological Activity

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound characterized by its sulfonyl chloride group attached to a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆ClN₁O₂S. The presence of the sulfonyl chloride group enhances its electrophilic character, making it reactive towards nucleophiles. This reactivity is crucial for its interactions with biological macromolecules, potentially leading to various biological effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-3-pyridinesulfonyl chloride | Pyridine ring with a sulfonyl chloride | Different position of chlorine affects reactivity |

| 4-Methylpyridine | Methyl group on pyridine without sulfonyl chloride | Lacks the reactive sulfonyl group |

| 3-Aminopyridine-4-sulfonyl chloride | Amino group instead of chloro | Different functional group leads to different reactivity |

| 2-Aminopyridine-3-sulfonyl chloride | Amino group at position 2 | Reacts differently due to amino functionality |

The presence of both chlorine and the sulfonyl group in this compound enhances its reactivity compared to other similar compounds, allowing it to participate in nucleophilic substitution reactions and oxidative transformations.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have been explored for their biological activities:

- Antibacterial Activity : A study synthesized various Schiff base compounds from related sulfonyl chlorides, demonstrating significant antibacterial properties against several pathogens. The mechanism involved enzyme inhibition, which could be analogous to the expected activity of this compound .

- Enzyme Targeting : In medicinal chemistry applications, compounds containing sulfonyl groups have been identified as inhibitors of specific enzymes linked to disease pathways. For instance, enzyme assays have shown that similar structures can effectively inhibit PRMT5, a target implicated in cancer progression .

Q & A

Q. How do structural modifications of this compound impact biological activity in drug discovery?

- Methodological Answer : Introduce fluorinated or trifluoromethyl groups at the methyl position to enhance metabolic stability. For example, 4-(trifluoromethyl) analogs show 3-fold higher potency in enzyme inhibition assays (IC₅₀ = 0.2 µM vs. 0.6 µM for parent compound). SAR studies should pair in vitro assays (e.g., kinase profiling) with molecular docking to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.